3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile

KCNQ2 inhibitor Ion channel selectivity Electrophysiology

3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile, also commonly identified by its probe designation ML252, is a synthetic small molecule featuring a hybrid quinoxaline-indole pharmacophore [REFS-S1-1]. It is characterized as a potent and selective inhibitor of the potassium voltage-gated channel subfamily KQT member 2 (KCNQ2, also known as Kv7.2) [REFS-S1-2].

Molecular Formula C19H14N4
Molecular Weight 298.3 g/mol
CAS No. 1314446-40-6
Cat. No. B1402758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile
CAS1314446-40-6
Molecular FormulaC19H14N4
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(N=C2C=C1C)C3=CNC4=C3C=C(C=C4)C#N
InChIInChI=1S/C19H14N4/c1-11-5-17-18(6-12(11)2)23-19(10-22-17)15-9-21-16-4-3-13(8-20)7-14(15)16/h3-7,9-10,21H,1-2H3
InChIKeyWBRXARGYXJSMRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile: A Selective KCNQ2 Channel Inhibitor for Neuroscience Research [REFS-S1-1]


3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile, also commonly identified by its probe designation ML252, is a synthetic small molecule featuring a hybrid quinoxaline-indole pharmacophore [REFS-S1-1]. It is characterized as a potent and selective inhibitor of the potassium voltage-gated channel subfamily KQT member 2 (KCNQ2, also known as Kv7.2) [REFS-S1-2]. With a molecular formula of C19H14N4 and a molecular weight of 298.34 g/mol, this compound serves as a chemical probe for investigating the role of KCNQ2 channels in neuronal excitability and neurotransmitter release [REFS-S1-1].

Target Reported selective KCNQ2 channel inhibition
Workflow Neuronal excitability & electrophysiology assays
Tool Chemical probe for KCNQ2 functional studies

Why Generic Substitution Fails for 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile: Selectivity is Key for KCNQ Channel Inhibition [REFS-S2-1]


Direct substitution of 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile (ML252) with other quinoxaline-containing or indole-containing KCNQ inhibitors is not scientifically valid due to profound differences in selectivity profiles across the KCNQ channel family. While other blockers like XE-991, Linopirdine, or UCL2077 also inhibit KCNQ2, their off-target activity against KCNQ1, KCNQ1/E1, and KCNQ4 varies dramatically, which can confound experimental results in systems where multiple KCNQ subtypes are expressed [REFS-S2-1]. The unique substitution pattern on the quinoxaline and indole rings of ML252 is the chemical basis for its distinct selectivity fingerprint, making it a more precise tool for probing KCNQ2-specific functions compared to less selective alternatives [REFS-S2-1].

KCNQ family selectivity fingerprints differ significantly; generic KCNQ blockers may shift neuronal vs. cardiac channel interpretation.
Cardiac KCNQ1/E1 off-target activity with XE-991 or UCL2077 can confound CNS-focused models; direct substitution may not transfer.
Unique quinoxaline-indole chemotype underpins selectivity; structurally similar analogs may not replicate KCNQ2-preferring profile.

Quantitative Differentiation Guide: 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile vs. Key KCNQ2 Blockers [REFS-S3-1]


Superior Selectivity of ML252 for KCNQ2 Over KCNQ1 Compared to XE-991 [REFS-S3-1]

ML252 demonstrates significantly greater selectivity for KCNQ2 over the cardiac KCNQ1 (Kv7.1) channel compared to the benchmark blocker XE-991. The selectivity ratio (KCNQ1 IC50 / KCNQ2 IC50) is approximately 42-fold for ML252, whereas it is only about 7-fold for XE-991, representing a 6-fold improvement in selectivity [REFS-S3-1].

KCNQ2/KCNQ1 selectivity vs. XE-991
Head-to-head
ML252 ratio 41.7 · XE-991 6.7 · 6.2× selectivity window
Supports KCNQ2-over-cardiac-KCNQ1 selectivity interpretation
Automated patch clamp (IonWorks) panel data
KCNQ2 inhibitor Ion channel selectivity Electrophysiology

Markedly Superior Selectivity for KCNQ2 Over the KCNQ1/E1 Heteromer vs. UCL2077 and XE-991 [REFS-S3-2]

A critical differentiator for ML252 is its extremely weak activity at the KCNQ1/E1 heteromer, a major cardiac repolarization channel. Its IC50 of 8.12 µM translates to a potency reduction of over 100-fold compared to its primary target KCNQ2. In stark contrast, UCL2077 is a potent KCNQ1/E1 blocker (IC50: 0.13 µM), and XE-991 shows only 27-fold selectivity [REFS-S3-2].

KCNQ2/KCNQ1/E1 avoidance vs. UCL2077
Head-to-head
ML252 selectivity >116 · UCL2077 ~0.006 · 19,000-fold difference
Supports KCNQ1/E1 heteromer avoidance interpretation
Cardiac repolarization channel context; IonWorks conditions
KCNQ1/E1 heteromer Subtype selectivity Cardiac safety

Distinct Selectivity Profile Against KCNQ4 Compared to Linopirdine [REFS-S3-3]

ML252 exhibits moderate activity at KCNQ4 (IC50 0.20 µM) which is distinct from Linopirdine's nearly equipotent block of KCNQ2 and KCNQ4 (KCNQ2 IC50 0.71 µM, KCNQ4 IC50 1.68 µM). This relatively tighter clustering of KCNQ2 and KCNQ4 inhibition by Linopirdine limits its ability to discriminate between these two neuronal subtypes [REFS-S3-3].

KCNQ4 vs. KCNQ2 profile vs. Linopirdine
Head-to-head
ML252 KCNQ2 IC₅₀ 0.07 µM · 10× more potent than Linopirdine
Supports neuronal subtype discrimination studies
IonWorks panel; KCNQ4 moderately blocked at 0.20 µM
KCNQ4 selectivity Neuronal channel panel Pharmacological tool

Optimal Application Scenarios for Procuring 3-(6,7-Dimethyl-quinoxalin-2-yl)-1H-indole-5-carbonitrile [REFS-S4-1][REFS-S4-2]


KCNQ2-Specific Probe for Ex Vivo Neuronal Excitability Studies in Cardiac Tissue

In electrophysiological studies on intact brain slices containing the cardiac-regulatory nucleus tractus solitarius (NTS), ML252 is the preferred investigative compound. Its unprecedented selectivity for neuronal KCNQ2 over the cardiac KCNQ1/E1 heteromer (selectivity ratio >116) ensures that observed effects on neuronal firing are not a consequence of bystander KCNQ1/E1 block, a major liability of other chemical probes like UCL2077 [REFS-S4-1].

Procurement for Drug Discovery Screening Cascades Targeting Selective KCNQ2 Inhibition

For pharmaceutical screening libraries aiming to develop new anticonvulsant or analgesic agents without cardiac arrhythmia risks, ML252 represents a superior ligand-efficient starting point. Its 6.2-fold improvement in KCNQ2/KCNQ1 selectivity over the classic inhibitor XE-991 provides a validated chemical benchmark for structure-activity relationship (SAR) studies focused on disentangling neuronal from cardiac KCNQ channel pharmacology [REFS-S4-1].

In Vitro Models Requiring Discrimination Between KCNQ2 and KCNQ4 Subtypes

When investigating the specific contribution of KCNQ2 vs. KCNQ4 channels to auditory or pain mechanisms in cultured sensory neurons, ML252 is a strategically superior choice over Linopirdine. Its 10-fold greater absolute potency at KCNQ2 (IC50 70 nM) allows for the use of lower compound concentrations that achieve effective KCNQ2 block while maintaining a wider window of inactivity at KCNQ4 and other off-targets [REFS-S4-1].

Procurement of a Validated Pharmacological Tool Standard for Ion Channel Core Facilities

Core facilities managing automated patch clamp platforms (e.g., IonWorks, QPatch) can procure ML252 as a well-characterized reference standard for KCNQ2 inhibitor screening. Its activity profile across a comprehensive panel of KCNQ family members (KCNQ1, KCNQ1/E1, KCNQ2/3, KCNQ4) is rigorously documented in the peer-reviewed NIH Molecular Libraries Probe Report, providing immediate, citable validation for assay development and quality control protocols [REFS-S4-1][REFS-S4-2].

Application
Selection Property
Validation Focus
Ex vivo NTS neuronal excitability studies
KCNQ2/KCNQ1 selectivity window
Avoidance of cardiac KCNQ1/E1 block
Drug discovery screening for KCNQ2 inhibitors
KCNQ1/E1 avoidance profile
SAR benchmarking for cardiac safety window
Neuronal subtype discrimination (KCNQ2 vs. KCNQ4)
KCNQ2 potency & selectivity gap
Functional assays at low concentrations
Automated patch clamp core facility reference
Documented KCNQ panel profile
Assay validation & QC protocols
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